Piperazine-2,2,3,3,5,5,6,6-D8
Overview
Description
Piperazine-2,2,3,3,5,5,6,6-D8 is an isotopically labeled research compound . It has an empirical formula of C4D8H2N2·2HCl . It is often used as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .
Molecular Structure Analysis
The molecular structure of Piperazine-2,2,3,3,5,5,6,6-D8 is represented by the SMILES stringCl.Cl.[2H]C1([2H])NC([2H])([2H])C([2H])([2H])NC1([2H])[2H]
. The InChI is 1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;;
. Physical And Chemical Properties Analysis
Piperazine-2,2,3,3,5,5,6,6-D8 is a solid with a melting point of over 300 °C . It has a molecular weight of 167.11 and a density of 0.974 g/mL at 25 °C .Scientific Research Applications
Therapeutic Potential
Piperazine derivatives, including Piperazine-2,2,3,3,5,5,6,6-D8, have been extensively studied for their therapeutic uses. These compounds are present in various drugs with diverse therapeutic applications, such as antipsychotics, antidepressants, anti-inflammatory, and anticancer agents. The modification of the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules (Rathi et al., 2016). Piperazine derivatives show promise in central pharmacological activities, primarily involving the activation of the monoamine pathway (Brito et al., 2018).
Drug Design and Development
The piperazine scaffold is a significant component in the rational design of new drugs. Its structural versatility allows it to be used in various molecular designs, potentially enhancing pharmacokinetic and pharmacodynamic properties of drugs. This flexibility makes piperazine derivatives an attractive building block in drug discovery efforts (Romanelli et al., 2022).
Antioxidant Properties
Piperazine nucleus has shown significant potential in antioxidant activities. For instance, certain piperazine derivatives have been synthesized and demonstrated notable in vitro antioxidant properties. This finding suggests their potential use in designing structures with antioxidant properties (Andonova et al., 2014).
Anticancer Applications
Research has also explored the use of piperazine derivatives in anticancer applications. For example, a study demonstrated that a piperazine compound induced apoptosis in cancer cells and showed potential for tumor growth inhibition (Lee et al., 2013).
Piperazine in Flame Retardants
Piperazine-phosphonates derivatives have been studied for their application as flame retardants on cotton fabric. This research helps understand the mechanism of action of these compounds in flame retardation, contributing to safer and more effective use in material science (Nguyen et al., 2014).
Carbon Dioxide Capture
Piperazine has been used to enhance the absorption of CO2 in various solutions, demonstrating its potential in carbon capture technologies. This application is crucial for environmental sustainability and managing industrial emissions (Zhang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583727 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-2,2,3,3,5,5,6,6-D8 | |
CAS RN |
134628-42-5 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.